molecular formula C8H4ClN3O2 B1434640 2-Chloro-8-nitroquinoxaline CAS No. 1934422-67-9

2-Chloro-8-nitroquinoxaline

Cat. No. B1434640
M. Wt: 209.59 g/mol
InChI Key: RFPLLQFUOAJFER-UHFFFAOYSA-N
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Description

2-Chloro-8-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 . It belongs to the family of quinoxaline derivatives.


Synthesis Analysis

Quinoxaline, the core structure of 2-Chloro-8-nitroquinoxaline, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been a subject of numerous studies, with various synthesis protocols reported in the literature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-nitroquinoxaline is characterized by a quinoxaline core, which is a nitrogen-containing heterocyclic compound .


Physical And Chemical Properties Analysis

2-Chloro-8-nitroquinoxaline has a molecular weight of 209.59 . It is a solid at room temperature .

Scientific Research Applications

Nucleophilic Substitutions and Chemoselectivity Reversals

2-Chloro-8-nitroquinoxaline exhibits unique reactivity patterns in nucleophilic substitution reactions. Unlike most ortho-chloronitroaromatics, which lose halide upon nucleophilic attack, 2-Chloro-8-nitroquinoxaline reacts by selectively substituting the nitro group. This behavior is due to the low π-bond index between the nitro group and the adjacent carbon, altering the typical chemoselectivity observed in similar compounds. For instance, reactions with piperidine, cyclohexylamine, and methoxide ion showcase this unique selectivity, leading to the formation of substitution products that retain the chloro group while replacing the nitro group. This inversion of chemoselectivity underscores the compound's potential in synthetic chemistry for the development of novel quinoxaline derivatives with tailored properties (Nasielski‐Hinkens et al., 2010), (J. Nasielski et al., 2010).

Antibacterial Properties of Derivatives

Derivatives of 2-Chloro-8-nitroquinoxaline, specifically those in the 8-nitrofluoroquinolone category, have demonstrated significant antibacterial properties. The preparation of new models and investigation into their antibacterial effectiveness reveal that certain derivatives exhibit strong activity against both gram-positive and gram-negative bacterial strains. This is particularly true for derivatives with lipophilic groups, which enhance activity against gram-positive strains such as S. aureus. The structural modifications introduced at the C-7 position of the quinoxaline nucleus, facilitated by the 8-nitro group, play a crucial role in this antibacterial activity, underscoring the compound's relevance in medicinal chemistry and drug development (Al-Hiari et al., 2007).

Biodegradation Pathways

The biodegradation of chloro-nitroaniline compounds, related to 2-Chloro-8-nitroquinoxaline, by specific bacterial strains underlines the environmental relevance of such compounds. Studies on 2-chloro-4-nitroaniline degradation by Rhodococcus sp. strain MB-P1 reveal a novel aerobic degradation pathway. This strain utilizes the compound as the sole source of carbon, nitrogen, and energy, transforming it through a series of enzymatic reactions that remove the nitro and chloro groups. This biodegradation pathway highlights the potential of using specific bacterial strains for the bioremediation of environmental contaminants related to quinoxaline derivatives (Khan et al., 2013).

Spectroscopic and Computational Characterizations

Spectroscopic and computational studies on quinoxaline derivatives, including 2-Chloro-8-nitroquinoxaline, provide insights into their structural and electronic properties. Investigations into 8-chloroquinoline and 8-nitroquinoline through techniques like FTIR, FT-Raman, and NMR, supplemented by ab initio and DFT calculations, elucidate the influence of chloro and nitro substituents on the molecular structure and reactivity. These studies offer a foundation for understanding the chemical behavior of quinoxaline derivatives in various reactions and their potential applications in designing new materials and molecules with desired properties (Arjunan et al., 2011).

Future Directions

Quinoxaline derivatives, including 2-Chloro-8-nitroquinoxaline, have many pharmaceutical and industrial applications . The literature suggests that there is ongoing research into the synthesis and potential applications of new quinoxaline derivatives .

properties

IUPAC Name

2-chloro-8-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLLQFUOAJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-nitroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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